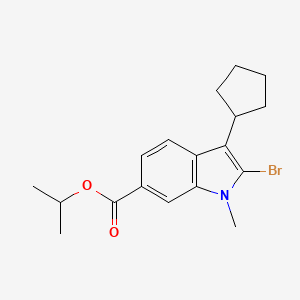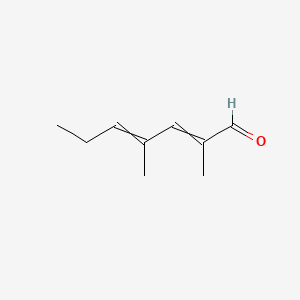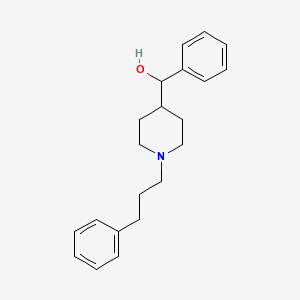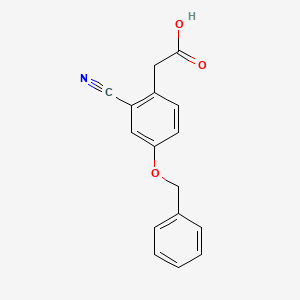
Bis(3-methoxyphenyl)acetylene
Descripción general
Descripción
Bis(3-methoxyphenyl)acetylene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two 3-methoxyphenyl groups attached to an acetylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)acetylene typically involves the coupling of 3-methoxyphenylacetylene units. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a boronic acid derivative of 3-methoxyphenylacetylene .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-methoxyphenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the acetylene moiety into alkanes or alkenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under mild conditions.
Major Products:
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alkanes or alkenes with retained methoxy groups.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Bis(3-methoxyphenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Bis(3-methoxyphenyl)acetylene in various applications involves its ability to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions are crucial in the formation of supramolecular structures and the stabilization of reactive intermediates in chemical reactions.
Comparación Con Compuestos Similares
Bis(4-methoxyphenyl)acetylene: Similar structure but with methoxy groups in the para position.
Bis(2-methoxyphenyl)acetylene: Methoxy groups in the ortho position, leading to different steric and electronic properties.
Diphenylacetylene: Lacks methoxy groups, resulting in different reactivity and applications.
Uniqueness: Bis(3-methoxyphenyl)acetylene is unique due to the position of the methoxy groups, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and steric effects.
Propiedades
Número CAS |
59647-77-7 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-methoxy-3-[2-(3-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,1-2H3 |
Clave InChI |
SOUACFRRNHSPDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C#CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylate](/img/structure/B8588467.png)
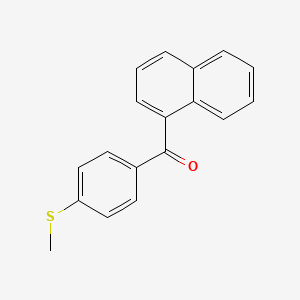
![2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8588490.png)
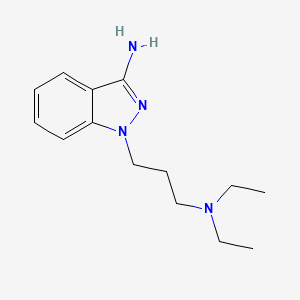

![2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine](/img/structure/B8588511.png)
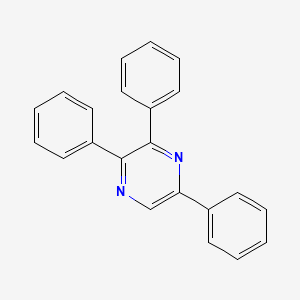

![N-[5-(6-aminopyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8588531.png)

